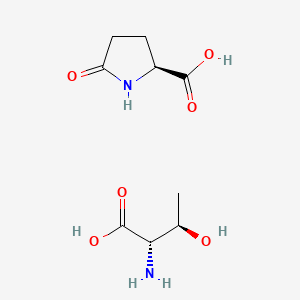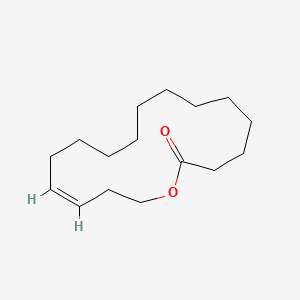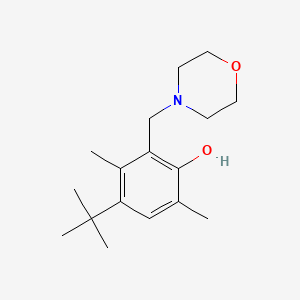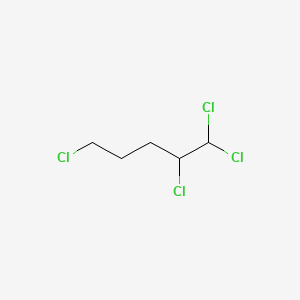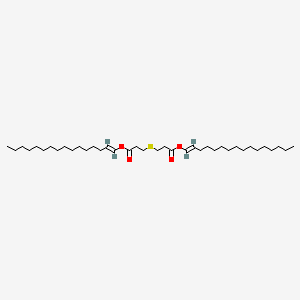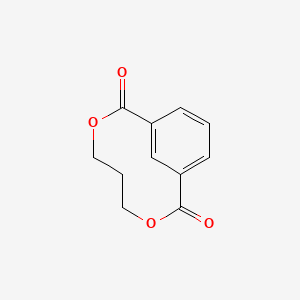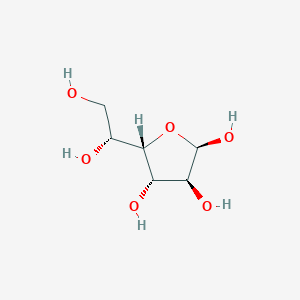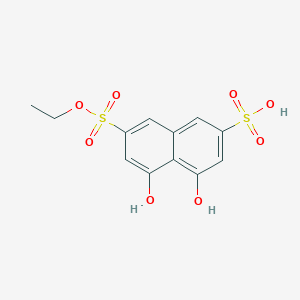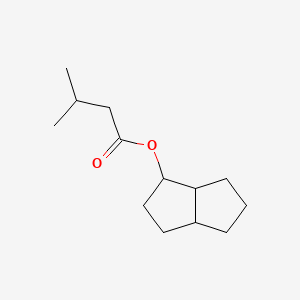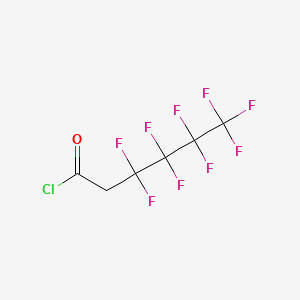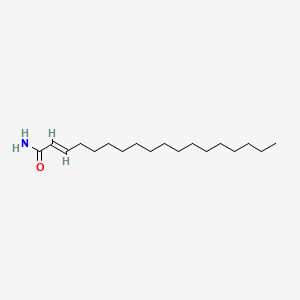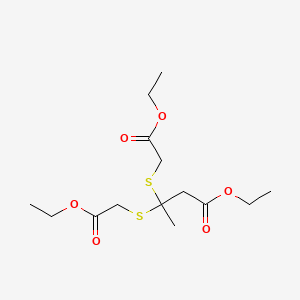
Ethyl 3,3-bis((2-ethoxy-2-oxoethyl)thio)butyrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
EINECS 267-958-1, also known as [1,3,8,10-tetrahydro-1,3,8,10-tetraoxoanthra[2,1,9-def:6,5,10-d’e’f’]diisoquinoline-2,9-diyl]di-m-phenylene bis (thiocyanate), is a complex organic compound. It is primarily used as a pigment and is known for its bright red color. This compound is part of the European Inventory of Existing Commercial Chemical Substances (EINECS), which lists chemical substances that were on the European Community market between January 1, 1971, and September 18, 1981 .
Méthodes De Préparation
The preparation of EINECS 267-958-1 involves dissolving bismuth sulfide in sulfuric acid and reacting it with organic dyes under acidic conditions. . Industrial production methods typically involve large-scale synthesis in controlled environments to ensure the purity and consistency of the pigment.
Analyse Des Réactions Chimiques
EINECS 267-958-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce different oxides, while substitution reactions may yield various substituted derivatives.
Applications De Recherche Scientifique
EINECS 267-958-1 has a wide range of scientific research applications:
Chemistry: It is used as a pigment in various chemical formulations, including paints, coatings, and plastic products.
Biology: The compound’s stability and resistance to light and heat make it useful in biological staining and imaging techniques.
Medicine: While not directly used as a drug, its derivatives and related compounds are studied for potential therapeutic applications.
Mécanisme D'action
The mechanism of action of EINECS 267-958-1 primarily involves its interaction with light and heat. The compound’s molecular structure allows it to absorb and reflect specific wavelengths of light, giving it its characteristic bright red color. This property is utilized in various applications, from pigments in paints to biological staining.
Comparaison Avec Des Composés Similaires
EINECS 267-958-1 can be compared with other similar compounds, such as:
Sulfur Red 11: Another pigment with similar properties and applications.
Pigment Red 108: Known for its bright red color and stability.
Bismuth sulfide derivatives: These compounds share similar preparation methods and applications.
The uniqueness of EINECS 267-958-1 lies in its specific molecular structure, which provides exceptional stability and resistance to light and heat, making it a preferred choice in various industrial and scientific applications .
Propriétés
Numéro CAS |
67959-61-9 |
|---|---|
Formule moléculaire |
C14H24O6S2 |
Poids moléculaire |
352.5 g/mol |
Nom IUPAC |
ethyl 3,3-bis[(2-ethoxy-2-oxoethyl)sulfanyl]butanoate |
InChI |
InChI=1S/C14H24O6S2/c1-5-18-11(15)8-14(4,21-9-12(16)19-6-2)22-10-13(17)20-7-3/h5-10H2,1-4H3 |
Clé InChI |
SHNHPBBQUGHACF-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC(C)(SCC(=O)OCC)SCC(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


